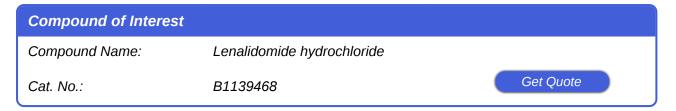


Independent Verification of Published Lenalidomide Hydrochloride Data: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of publicly available data on **Lenalidomide hydrochloride**, a critical immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies. The information presented herein is intended to assist researchers in verifying the physicochemical properties and biological activity of their own **Lenalidomide hydrochloride** samples against published findings. All data is compiled from peer-reviewed journals and regulatory documents, with detailed experimental protocols provided for key analytical and biological assays.

Physicochemical Properties

Lenalidomide hydrochloride is an off-white to pale yellow solid powder. Its solubility and solid-state form are critical parameters that can influence bioavailability and stability. Several polymorphic forms have been identified, each possessing distinct physical properties.

Table 1: Physicochemical Data of Lenalidomide



Property	Published Data	Conditions	Citation
Chemical Formula	С13Н13N3O3	-	[1]
Molecular Mass	259.2 g/mol	-	[1]
Appearance	Off-white to pale yellow solid powder	-	[1]
Solubility (Water)	<1.5 mg/mL	Room Temperature	[1]
Solubility (0.1 N HCl)	18 mg/mL	Room Temperature	[1]
Solubility (General)	Highly soluble across pH 1.2 to 6.8	37°C	[2]
Polymorphism	Multiple forms exist (A, B, C, D, E, F, G, H, hydrates, and solvates)	Crystalline Solid	[3][4]
Stability	Degrades under acidic, basic, and oxidative stress. Stable under thermal (dry heat) and photolytic (UV) stress.	Forced Degradation Studies	[1][5][6]

Analytical Verification: Purity and Impurity Profiling

The purity of **Lenalidomide hydrochloride** is paramount for its safety and efficacy. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for quantifying the active pharmaceutical ingredient (API) and its related substances or degradation products.

Below is a summary of conditions from various published, validated HPLC methods. Researchers can use this information to select or develop a suitable analytical method for their specific needs.

Table 2: Comparison of Published RP-HPLC Methods for Lenalidomide Analysis

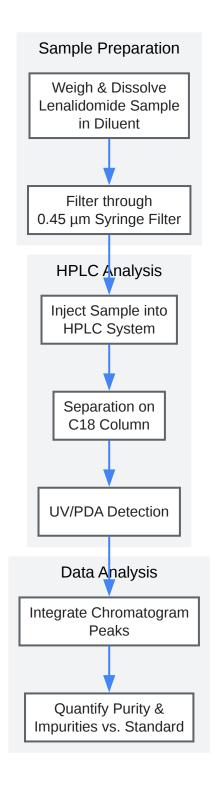


Column	Mobile Phase	Flow Rate (mL/min)	Detection (nm)	Retention Time (min)	Citation
ZORBAX SB- C18 (2.1 x 100 mm, 3.5 μm)	10 mM Ammonium Acetate (pH 7.0) / Acetonitrile	0.4	UV, 254 nm	Not Specified	[7]
C18 (250 x 4.6 mm, 5 μm)	Phosphate Buffer / Acetonitrile (55:45 v/v)	1.0	UV, 242 nm	2.5	[8]
Symmetry ODS (C18) (250 x 4.6 mm, 5 μm)	Phosphate Buffer (pH 3.2) / Methanol (46:54 v/v)	1.0	UV, 206 nm	3.622	[9]
X-bridge-C18 (150 x 4.6 mm, 3.5 μ)	Gradient: A) KH2PO4 Buffer B) Methanol	0.8	PDA, 210 nm	Not Specified	[10]
Inertsil ODS- 3V (150 x 4.6 mm, 3 μm)	Gradient: A) Phosphate Buffer (pH 3.0) B) Acetonitrile/W ater (90:10)	1.0	UV, 210 nm	Not Specified	[11]

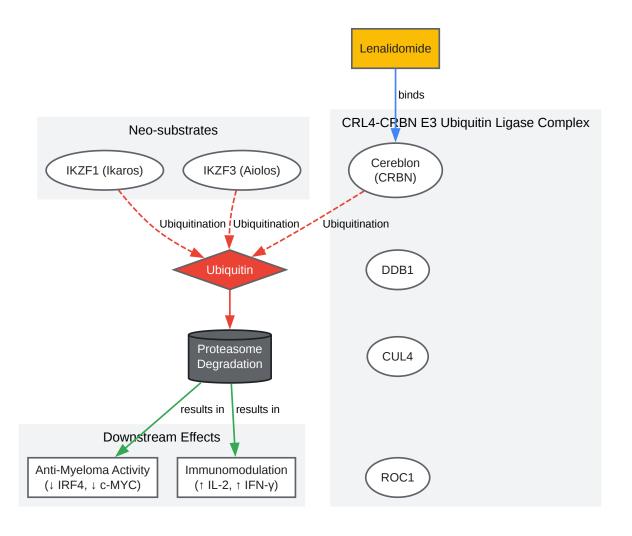
Experimental Workflow and Protocol

A typical analytical workflow for verifying the purity of a Lenalidomide sample involves sample preparation, chromatographic separation, and data analysis.









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